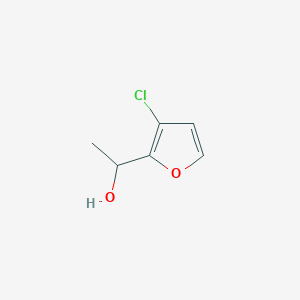

2-(1-Hydroxyethyl)-3-chloro-furan

Description

2-(1-Hydroxyethyl)-3-chloro-furan is a halogenated furan derivative characterized by a hydroxylated ethyl group at the 2-position and a chlorine atom at the 3-position of the furan ring. The compound’s structure combines the aromaticity of the furan core with polar functional groups, influencing its physicochemical properties and reactivity. Applications of such compounds span pharmaceuticals, agrochemicals, and materials science, leveraging their reactivity in cross-coupling or nucleophilic substitution reactions.

Properties

Molecular Formula |

C6H7ClO2 |

|---|---|

Molecular Weight |

146.57 g/mol |

IUPAC Name |

1-(3-chlorofuran-2-yl)ethanol |

InChI |

InChI=1S/C6H7ClO2/c1-4(8)6-5(7)2-3-9-6/h2-4,8H,1H3 |

InChI Key |

KAUYAIWEKCWPQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CO1)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-(1-Hydroxyethyl)-3-chloro-furan, we compare it with three related furan derivatives (Table 1). Key differentiating factors include substituent effects on solubility, thermal stability, and reactivity.

Table 1: Comparative Analysis of Furan Derivatives

*Estimated based on hydroxyl/chloro-substituted furan analogs.

Structural and Functional Differences

- Substituent Effects: The hydroxyethyl group in this compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 3-chlorofuran. This increases solubility in polar solvents (e.g., water, ethanol) but reduces volatility. The chlorine atom at the 3-position directs electrophilic attacks to the 5-position of the furan ring, contrasting with unsubstituted furans, where reactivity is distributed across multiple sites.

Physicochemical Properties

- Melting Point : The hydroxyethyl group elevates the melting point (~120–125°C) relative to 3-chlorofuran (liquid at room temperature) due to intermolecular H-bonding. However, it remains lower than the fused-ring derivative in (178–180°C), where rigidity from the isocoumarin system dominates .

- Solubility: High polarity from the -OH group improves aqueous solubility, making this compound more suitable for biological applications than nonpolar analogs.

Research Findings and Limitations

- Synthetic Challenges : While details high-temperature esterification for a related furan-carboxylate, this compound likely requires milder conditions to preserve the hydroxyl group .

- Data Gaps : Direct experimental data (e.g., NMR, MS) for this compound are absent in the provided evidence. Properties are inferred from structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.